Orally Active Iron Excretion Comparable to Intraperitoneal Desferrioxamine
In a direct in vivo head-to-head study, intragastric administration of 2,4-dihydroxypyridine N-oxide (200 mg/kg, twice daily) to iron-loaded 59Fe-labelled mice increased fecal 59Fe excretion to a level comparable to that achieved by intraperitoneal desferrioxamine, the standard-of-care chelator that is inactive orally [1]. This establishes the compound's functional oral efficacy, a critical differentiator from desferrioxamine.
| Evidence Dimension | In vivo 59Fe excretion efficacy |
|---|---|
| Target Compound Data | 2,4-Dihydroxypyridine N-oxide: Comparable 59Fe excretion increase following intragastric administration at 200 mg/kg twice daily. |
| Comparator Or Baseline | Desferrioxamine (DFO): Comparable 59Fe excretion increase following intraperitoneal administration. Intragastric DFO is ineffective. |
| Quantified Difference | The target compound achieves efficacy comparable to parenteral DFO but via the oral route. |
| Conditions | Iron-loaded mice labeled with 59Fe lactoferrin; chelator dose of 200 mg/kg intragastrically twice daily. |
Why This Matters
Oral activity eliminates the need for prolonged subcutaneous infusion, a major compliance and cost barrier in chronic iron overload therapy, positioning the compound as a potential backbone for developing orally active therapeutic candidates.
- [1] Kontoghiorghes, G. J. (1987). The effect of 2,4-dihydroxypyridine-N-oxide, a new orally active iron chelator, on iron excretion in mice. Clinica Chimica Acta, 163(2), 137–141. doi:10.1016/0009-8981(87)90015-5. PMID: 3568416. View Source
